molecular formula C13H14ClN5O2 B235084 N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide

Cat. No. B235084
M. Wt: 307.73 g/mol
InChI Key: SAFDNGINUQYMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide, also known as ATET, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation. N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide induces apoptosis and inhibits cell proliferation by activating the p38 MAPK pathway. In inflammatory cells, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide reduces the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological cells, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has neuroprotective effects and improves cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its potential as a therapeutic agent in a variety of medical conditions. Another advantage is its relatively simple synthesis method. However, a limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its low yield, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method and increasing the yield of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with allylhydrazine and sodium azide. The resulting product is then purified using column chromatography. The yield of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is typically around 50%.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological research, N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide

Molecular Formula

C13H14ClN5O2

Molecular Weight

307.73 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H14ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20)

InChI Key

SAFDNGINUQYMRS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl

Origin of Product

United States

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